REACTION_CXSMILES
|
N([O-])=O.[Na+].S(=O)(=O)(O)O.C(O)(=O)C.[C:14]([C:16]1[CH:22]=[C:21]([F:23])[C:19](N)=[C:18]([F:24])[CH:17]=1)#[N:15].[BrH:25]>[Cu]Br.O>[Br:25][C:19]1[C:21]([F:23])=[CH:22][C:16]([C:14]#[N:15])=[CH:17][C:18]=1[F:24] |f:0.1|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
38 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
53 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC(=C(N)C(=C1)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
copper (I) bromide
|
Quantity
|
60 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20°-25° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to a temperature of at least 10° C
|
Type
|
CUSTOM
|
Details
|
between about 20°and 25° C
|
Type
|
CUSTOM
|
Details
|
A solution was prepared
|
Type
|
ADDITION
|
Details
|
The mixture was added drop-wise to the solution
|
Type
|
STIRRING
|
Details
|
the solution was stirred at room temperature for 15 hours
|
Duration
|
15 h
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with chloroform
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISTILLATION
|
Details
|
The chloroform in the aqueous layer was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from a solution mixture of methanol and acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1F)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |